
Ranitidine hydrochloride
概述
描述
雷尼替丁盐酸盐是一种组胺 H2 受体拮抗剂,通常用于减少胃酸的产生。它曾被广泛用于治疗消化性溃疡病、胃食管反流病和 Zollinger-Ellison 综合征。 雷尼替丁盐酸盐通过阻断组胺发挥作用,从而减少胃细胞分泌的酸量 .
准备方法
合成路线和反应条件
雷尼替丁盐酸盐可以通过多种方法合成。一种常见的合成路线涉及 N-甲基-2-硝基乙烯-1,1-二胺与 2-[(5-[(二甲氨基)甲基]呋喃-2-基)甲硫基]乙胺的反应。 该反应通常在受控条件下进行,以确保目标化合物的正确形成 .
工业生产方法
在工业环境中,雷尼替丁盐酸盐通常使用化学合成和纯化技术的组合来生产。 该过程可能涉及多个步骤,包括中间体的制备、反应优化和最终纯化,以获得纯净的化合物 .
化学反应分析
反应类型
雷尼替丁盐酸盐会发生各种化学反应,包括:
氧化: 该化合物可以被氧化形成不同的产物。
还原: 还原反应可以改变分子中存在的硝基。
常见的试剂和条件
这些反应中常用的试剂包括氧化剂如高锰酸钾、还原剂如硼氢化钠,以及用于取代反应的各种酸和碱。 这些反应的条件会根据所需的最终结果而有所不同,但它们通常涉及受控温度和特定溶剂 .
形成的主要产物
这些反应形成的主要产物取决于所用试剂和特定的反应条件。 例如,氧化可能会产生不同的硝基衍生物,而还原可以产生胺衍生物 .
科学研究应用
雷尼替丁盐酸盐因其在各个领域的应用而受到广泛研究:
化学: 它被用作研究组胺 H2 受体拮抗剂的模型化合物。
生物学: 关于它对胃酸分泌的影响及其在治疗相关疾病中的作用的研究。
医学: 广泛用于临床环境中治疗消化性溃疡和胃食管反流病等疾病。
工业: 用于各种药物制剂的配制
作用机制
雷尼替丁盐酸盐通过竞争性地抑制胃壁细胞上 H2 受体的组胺发挥作用。这种抑制减少了胃酸分泌、胃容积和氢离子浓度。 该化合物不影响胃蛋白酶分泌或血清胃泌素水平 .
相似化合物的比较
类似化合物
西咪替丁: 另一种用于减少胃酸产生的 H2 受体拮抗剂。
法莫替丁: 与雷尼替丁盐酸盐类似,它用于治疗胃酸相关疾病。
尼扎替丁: 另一种具有类似应用的 H2 受体拮抗剂
独特性
雷尼替丁盐酸盐在其特定的分子结构方面是独一无二的,这使其能够有效地抑制组胺 H2 受体。 它的药代动力学特性,如生物利用度和半衰期,也使其与其他类似化合物相比具有独特性 .
属性
CAS 编号 |
71130-06-8 |
|---|---|
分子式 |
C13H23ClN4O3S |
分子量 |
350.87 g/mol |
IUPAC 名称 |
(Z)-1-N'-[2-[[5-[(dimethylamino)methyl]furan-2-yl]methylsulfanyl]ethyl]-1-N-methyl-2-nitroethene-1,1-diamine;hydrochloride |
InChI |
InChI=1S/C13H22N4O3S.ClH/c1-14-13(9-17(18)19)15-6-7-21-10-12-5-4-11(20-12)8-16(2)3;/h4-5,9,14-15H,6-8,10H2,1-3H3;1H/b13-9-; |
InChI 键 |
GGWBHVILAJZWKJ-CHHCPSLASA-N |
手性 SMILES |
CN/C(=C/[N+](=O)[O-])/NCCSCC1=CC=C(O1)CN(C)C.Cl |
SMILES |
CNC(=C[N+](=O)[O-])NCCSCC1=CC=C(O1)CN(C)C.Cl |
规范 SMILES |
CNC(=C[N+](=O)[O-])NCCSCC1=CC=C(O1)CN(C)C.Cl |
| 71130-06-8 66357-59-3 |
|
Pictograms |
Irritant; Health Hazard |
溶解度 |
52.4 [ug/mL] (The mean of the results at pH 7.4) |
同义词 |
AH 19065 AH-19065 AH19065 Biotidin Hydrochloride, Ranitidine N (2-(((5-((Dimethylamino)methyl)-2-furanyl)methyl)thio)ethyl)-N'-methyl-2-nitro-1,1-ethenediamine Ranisen Ranitidin Ranitidine Ranitidine Hydrochloride Sostril Zantac Zantic |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details





Synthesis routes and methods V
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
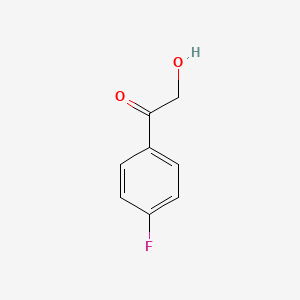
![2-{[2-(3,4-Dimethoxyanilino)-2-oxoethyl]-sulfanyl}acetic acid](/img/structure/B1305164.png)

![4'-Bromo[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B1305175.png)
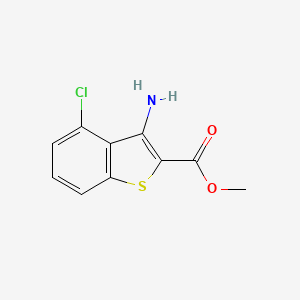
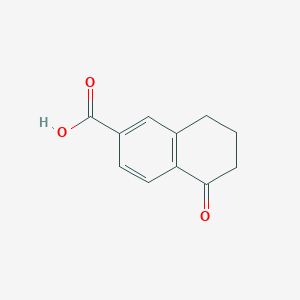
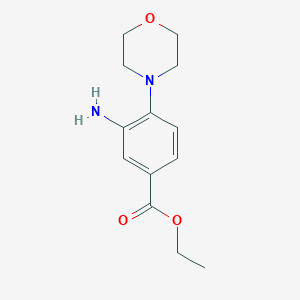
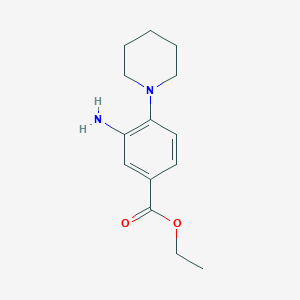
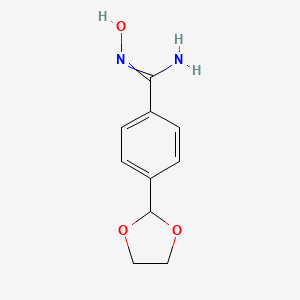
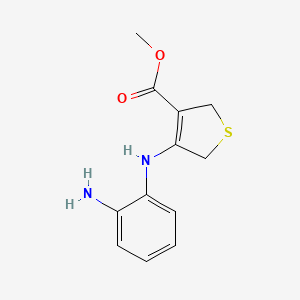
![1-[5-(4-Chlorophenyl)sulfanyl-4-nitrothiophen-2-yl]ethanone](/img/structure/B1305186.png)
![1-[5-(4-Methoxy-phenylsulfanyl)-4-nitro-thiophen-2-yl]-ethanone](/img/structure/B1305187.png)
![5-[1-Methyl-3-(trifluoromethyl)pyrazol-5-yl]-thiophene-2-sulfonamide](/img/structure/B1305189.png)
![1-[5-(Trifluoromethyl)pyridin-2-yl]piperidine-4-carboxamide](/img/structure/B1305195.png)
